molecular formula C7H9ClN2O2 B1425126 5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester CAS No. 1208081-34-8

5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester

Cat. No. B1425126
M. Wt: 188.61 g/mol
InChI Key: FEFQFCXMOGAZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester is a chemical compound . It is a solid substance with a beige appearance . This compound is not intended for human or veterinary use, but for research purposes only.


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular formula of 5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester is C7H9ClN2O2 . The molecular weight of this compound is 188.61 g/mol .


Chemical Reactions Analysis

The compound is an antagonist for the cytosolic aryl hydrocarbon receptor (AhR) transcription factor . It exerts a ligand-selective antagonism and is more effective on halogenated aromatic hydrocarbons .


Physical And Chemical Properties Analysis

The compound is a solid substance with a beige appearance . The solubility, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrazole derivatives, including compounds related to 5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, have been synthesized and investigated for their structural and chemical properties. For instance, the synthesis, crystal structure, and computational study of pyrazole derivatives have been explored to understand their stability and reactivity, providing a foundation for further chemical modifications and applications in various fields, including medicinal chemistry and materials science (Shen et al., 2012).

Biological Activity

  • Pyrazole derivatives have been evaluated for their potential biological activities. For example, novel comenic acid derivatives containing isoxazole and isothiazole moieties, synthesized from pyrazole precursors, exhibited synergistic effects with antitumor drugs in bioassays, suggesting their utility in chemotherapy (Kletskov et al., 2018). Such studies highlight the importance of pyrazole derivatives in the development of new therapeutic agents.

Corrosion Inhibition

  • The application of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid has been documented. Compounds based on pyrazole chemistry have been shown to significantly reduce the corrosion rate, demonstrating their potential as effective corrosion inhibitors (Herrag et al., 2007). This research suggests potential industrial applications in protecting metal surfaces against corrosive environments.

Molecular Interactions and Stability

  • The study of molecular interactions and stability of pyrazole ester derivatives, including the effects of substituents on the electronic properties and interactions with molecules like acetone, provides insights into the design of new materials with specific functionalities. For example, selective induced polarization through electron transfer in acetone and pyrazole ester derivatives highlights the significance of molecular design in achieving desired chemical properties (Tewari et al., 2014).

Advanced Materials and Catalysis

  • Pyrazole derivatives are also explored in the context of advanced materials and catalysis. The microwave-assisted synthesis of novel pyrazole methyl esters under solvent-free conditions exemplifies the efficient production of these compounds, which could be beneficial in various catalytic and material science applications (Martins et al., 2006).

properties

IUPAC Name

methyl 5-(chloromethyl)-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-10-6(7(11)12-2)3-5(4-8)9-10/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFQFCXMOGAZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
Reactant of Route 2
5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
Reactant of Route 3
5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
Reactant of Route 5
5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.